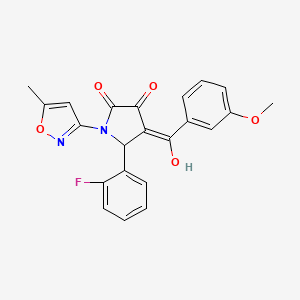![molecular formula C18H22ClN3O3 B2881458 4-(4-chlorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923804-28-8](/img/structure/B2881458.png)
4-(4-chlorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrrolopyrimidine, a class of compounds known for their wide range of biological activities . It has been found to be a potent inhibitor of Akt kinases, which are key players in cellular processes such as cell growth, proliferation, and survival . This makes it a potential candidate for the development of new anticancer drugs .
Synthesis Analysis
The synthesis of this compound involves the design of a novel series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring, bearing different aromatic moieties, through different linkages . The synthesized compounds were evaluated for their cytotoxicity on 60-NCI cell lines .Molecular Structure Analysis
The molecular structure of this compound is based on the core structure of tetrahydropyrido[4,3-d]pyrimidine-2,4-dione . This core structure is linked to a piperazine ring, bearing different aromatic moieties, through different linkages .Chemical Reactions Analysis
Chemically, this compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Wissenschaftliche Forschungsanwendungen
Kinase Inhibition: PP2 as a Src Family Tyrosine Kinase Inhibitor
PP2 is a potent and selective inhibitor of the Src family tyrosine kinases. These kinases play crucial roles in cellular signaling pathways, influencing processes such as cell growth, differentiation, and migration. PP2’s inhibitory activity makes it a valuable tool for probing the involvement of Src family kinases in these processes . Notably, PP2 demonstrates the following IC50 values for specific kinases:
Medicinal Chemistry: Synthesis of 4-Hydroxythieno[2,3-d]pyrimidine Derivatives
The compound’s structure contains a thieno[2,3-d]pyrimidine core. Researchers have explored its derivatives for potential medicinal applications. For instance, condensation of 2-amino-3-ethoxycarbonylthiophenes with formamide at elevated temperatures yields various 4-hydroxythieno[2,3-d]pyrimidine derivatives. These derivatives may exhibit interesting pharmacological properties .
Polymorphism Studies: 5-Hydroxy-1-(4-Methylbenzyl)-3-Chloro-4-[(4-chlorophenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one
Researchers have investigated the packing polymorphism of a related compound, 5-hydroxy-1-(4-methylbenzyl)-3-chloro-4-[(4-chlorophenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one. By analyzing single-crystal and powder X-ray diffraction, IR spectroscopy, and differential scanning calorimetry, they explored the different crystal structures and their implications .
Wirkmechanismus
Target of Action
The primary targets of this compound are the Src family of protein tyrosine kinases , which include p56lck , p59fynT , Hck , and Src . These kinases play crucial roles in cellular signaling, particularly in the regulation of growth and differentiation.
Mode of Action
This compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It binds to the ATP-binding site of these kinases, preventing ATP from binding and thus inhibiting the phosphorylation process that is essential for the kinase’s activity.
Biochemical Pathways
By inhibiting the Src family of protein tyrosine kinases, this compound affects multiple biochemical pathways. These kinases are involved in various signaling pathways that regulate cellular processes such as proliferation, differentiation, survival, migration, and angiogenesis. Therefore, the inhibition of these kinases can lead to changes in these cellular processes .
Pharmacokinetics
It is known to be soluble in dmso at a concentration of 25 mg/ml
Result of Action
The inhibition of the Src family of protein tyrosine kinases by this compound can result in various molecular and cellular effects. These may include the suppression of cell proliferation, induction of apoptosis, inhibition of cell migration and angiogenesis, and other effects depending on the specific cellular context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH and temperature of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules in the environment, such as other drugs or proteins, can potentially interact with the compound and affect its action .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-6-(3-propan-2-yloxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c1-11(2)25-9-3-8-22-10-14-15(17(22)23)16(21-18(24)20-14)12-4-6-13(19)7-5-12/h4-7,11,16H,3,8-10H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCSKVWHSDGCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

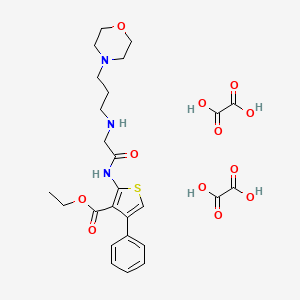
![6-[5-(2-Indol-1-ylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2881379.png)
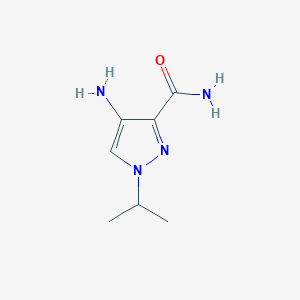
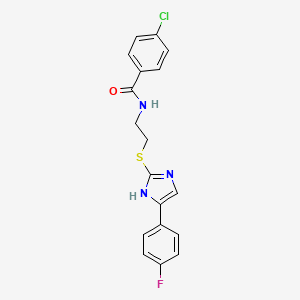
![N-(2-benzoyl-4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2881385.png)
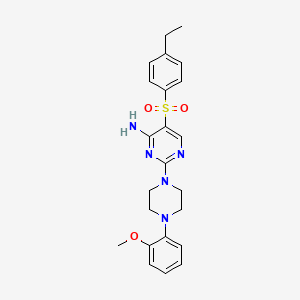
![N-(4-bromophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2881388.png)
![2-[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2881390.png)
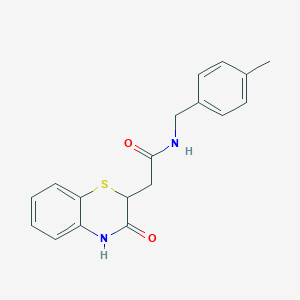
![2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2881392.png)
![N-[2-(Furan-2-ylmethylamino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2881394.png)
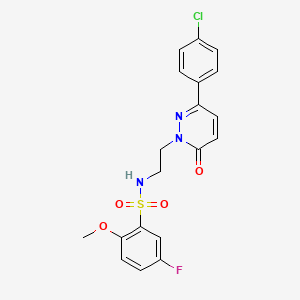
![N~4~-cyclohexyl-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2881396.png)
